molecular formula C19H23N B14116822 N-[4-(Phenylmethyl)cyclohexyl]benzenamine CAS No. 1121585-16-7

N-[4-(Phenylmethyl)cyclohexyl]benzenamine

Katalognummer: B14116822
CAS-Nummer: 1121585-16-7
Molekulargewicht: 265.4 g/mol
InChI-Schlüssel: RJHKMEMQRPZBHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Phenylmethyl)cyclohexyl]benzenamine typically involves the reaction of cyclohexylamine with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexylamine attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of advanced catalysts and controlled reaction environments to facilitate the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(Phenylmethyl)cyclohexyl]benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-(Phenylmethyl)cyclohexyl]benzenamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[4-(Phenylmethyl)cyclohexyl]benzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(Phenylmethyl)cyclohexyl]benzenamine is unique due to its combined structural features of both cyclohexyl and benzenamine groups. This dual functionality imparts distinct chemical and physical properties, making it valuable in various applications .

Eigenschaften

CAS-Nummer

1121585-16-7

Molekularformel

C19H23N

Molekulargewicht

265.4 g/mol

IUPAC-Name

N-(4-benzylcyclohexyl)aniline

InChI

InChI=1S/C19H23N/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)20-18-9-5-2-6-10-18/h1-10,17,19-20H,11-15H2

InChI-Schlüssel

RJHKMEMQRPZBHG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1CC2=CC=CC=C2)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.